

# Application of GSK-1440115 in Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK-1440115 |           |
| Cat. No.:            | B1672353    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GSK-1440115** is a potent and selective, orally active antagonist of the urotensin-II (U-II) receptor (UT receptor).[1] Urotensin-II is a cyclic peptide with potent vasoconstrictor and bronchoconstrictor properties, and it has been implicated in the pathophysiology of various cardiovascular and respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD).[2] This document provides detailed application notes and protocols for the use of **GSK-1440115** in respiratory research, based on available preclinical and clinical data.

### **Mechanism of Action**

**GSK-1440115** acts as a competitive antagonist at the urotensin-II receptor, a G-protein coupled receptor. By blocking the binding of urotensin-II to its receptor, **GSK-1440115** is intended to inhibit the downstream signaling pathways that lead to airway smooth muscle contraction and proliferation, key features in asthma and COPD.

## **Signaling Pathway**

The binding of urotensin-II to its receptor on airway smooth muscle cells activates a Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions



## Methodological & Application

Check Availability & Pricing

(Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which, along with other pathways such as the MAPK/ERK pathway, contributes to smooth muscle contraction and cellular proliferation. **GSK-1440115** blocks the initiation of this cascade by preventing U-II binding.





Click to download full resolution via product page

Caption: Urotensin-II Signaling Pathway in Airway Smooth Muscle Cells.





### **Data Presentation**

Table 1: In Vitro Activity of GSK-1440115

| Parameter | Value  | Species             | Assay                        |
|-----------|--------|---------------------|------------------------------|
| Ki        | 2.3 nM | Human (recombinant) | Radioligand Binding<br>Assay |
| Ki        | 4.6 nM | Human (native)      | Radioligand Binding<br>Assay |

Note: Data extracted from preclinical characterization studies.

Table 2: Pharmacokinetic Parameters of GSK-1440115 in

**Healthy Volunteers (Single 50 mg Oral Dose)** 

| Parameter            | Value (Fasted) | Value (Fed) |
|----------------------|----------------|-------------|
| Tmax (median, hours) | 2.0            | 4.0         |
| Cmax (mean, ng/mL)   | 35             | 103         |
| AUC (mean, ng*h/mL)  | 148            | 486         |

# Table 3: Pharmacokinetic Parameters of GSK-1440115 in Asthmatic Patients (Single 750 mg Oral Dose with Food)

| Parameter                           | Value |
|-------------------------------------|-------|
| Tmax (range, hours)                 | 2 - 6 |
| Terminal Half-life (approx., hours) | 2     |

# Table 4: Clinical Efficacy of GSK-1440115 in Asthmatic Patients (Single 750 mg Dose)



| Parameter                    | Placebo | GSK-1440115 | Change from<br>Placebo     |
|------------------------------|---------|-------------|----------------------------|
| FEV1 (L, mean)               | 2.83    | 2.80        | -0.03                      |
| PC20 (mg/mL, geometric mean) | 1.8     | 2.1         | 0.3 doubling dose increase |

FEV1: Forced Expiratory Volume in 1 second; PC20: Provocative concentration of methacholine causing a 20% fall in FEV1.

## **Experimental Protocols**

## Protocol 1: In Vitro Urotensin-II Receptor Binding Assay (Representative Protocol)

Objective: To determine the binding affinity (Ki) of GSK-1440115 for the urotensin-II receptor.

#### Materials:

- GSK-1440115
- [125I]-Urotensin-II (Radioligand)
- Cell membranes expressing the human urotensin-II receptor (recombinant or native)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
- Non-specific binding control (e.g., unlabeled Urotensin-II at a high concentration)
- Glass fiber filters
- Scintillation counter and fluid

#### Procedure:

• Prepare serial dilutions of **GSK-1440115** in binding buffer.



- In a microplate, combine the cell membranes, [125I]-Urotensin-II, and either **GSK-1440115**, binding buffer (for total binding), or non-specific binding control.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 of GSK-1440115 from the competition binding curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
  the concentration of the radioligand and Kd is its dissociation constant.



Click to download full resolution via product page

**Caption:** Workflow for a competitive radioligand binding assay.

# Protocol 2: Clinical Trial Protocol for Assessing the Efficacy of GSK-1440115 in Asthma (Phase Ib)

Objective: To assess the safety, tolerability, pharmacokinetics, and efficacy of a single oral dose of **GSK-1440115** in patients with mild to moderate asthma.



Study Design: A randomized, single-blind, placebo-controlled, two-period crossover study.

Participants: 12 patients with mild to moderate asthma.

Inclusion Criteria (abbreviated):

- Diagnosis of asthma.
- Baseline FEV1 ≥ 70% of predicted.
- Demonstrated airway hyperresponsiveness to methacholine (PC20 ≤ 16 mg/mL).

Exclusion Criteria (abbreviated):

- · Respiratory tract infection within 4 weeks.
- Use of long-acting beta-agonists or oral corticosteroids.

Treatment:

- Single oral dose of 750 mg **GSK-1440115** or placebo, administered with a standard meal.
- A washout period of at least 7 days between treatment periods.

**Experimental Workflow:** 

- Screening: Assess eligibility, including baseline spirometry and a methacholine challenge.
- Treatment Period 1:
  - Administer a single oral dose of **GSK-1440115** (750 mg) or placebo.
  - Perform serial spirometry to measure FEV1 at predose and at multiple time points postdose.
  - Conduct a methacholine challenge 4 hours post-dose to determine PC20.
  - Collect blood samples for pharmacokinetic analysis at predose and multiple time points post-dose.



- Monitor for adverse events.
- Washout Period: At least 7 days.
- Treatment Period 2:
  - Crossover to the alternate treatment (placebo or GSK-1440115).
  - Repeat all procedures from Treatment Period 1.
- Follow-up: Monitor for any late-onset adverse events.





Click to download full resolution via product page

Caption: Workflow for the Phase Ib clinical trial of GSK-1440115 in asthma.



### Conclusion

**GSK-1440115** is a well-characterized urotensin-II receptor antagonist that has been evaluated in early-phase clinical trials for asthma. While it was found to be safe and well-tolerated, it did not demonstrate efficacy as an acute bronchodilator in the patient population studied.[3] The preclinical data suggest a potential role for the urotensin-II pathway in airway smooth muscle function, and **GSK-1440115** remains a valuable tool for researchers investigating the role of this pathway in respiratory diseases. The provided protocols and data serve as a guide for the design of future preclinical and clinical studies involving urotensin-II receptor antagonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of GSK-1440115 in Respiratory Research].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672353#application-of-gsk-1440115-in-respiratory-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com